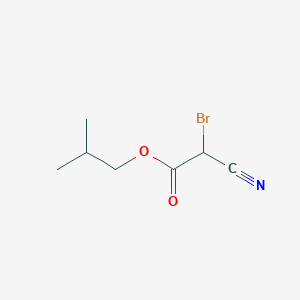

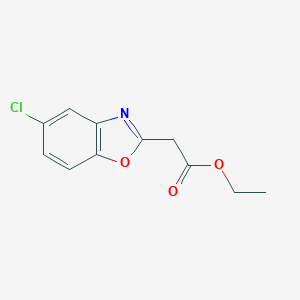

Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate (ECBA) is an organic compound that is used in a variety of scientific research applications. It is a relatively new compound, having been first synthesized in 2003, and is used in a wide range of experiments due to its unique properties.

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant due to their presence in natural products and drugs. They exhibit various biologically vital properties and are used in the treatment of cancer, microbial infections, and other disorders . The compound Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate can be utilized in the synthesis of these derivatives, contributing to the development of new medications and therapies.

Biological Potential in Pharmacology

Indole derivatives, which can be synthesized using Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate, have shown a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This broad spectrum of pharmacological activities makes it a valuable compound for drug development.

Antiviral Agent Development

Specific indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses. The synthesis of these derivatives can be facilitated by Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate, making it an important precursor in the development of new antiviral agents .

Anti-HIV Research

Novel indolyl and oxochromenyl xanthenone derivatives, which can be synthesized from Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate, have been studied for their potential as anti-HIV-1 agents. Molecular docking studies suggest their effectiveness, highlighting the compound’s role in HIV research .

CO2 Capture and Storage

Amide-functionalized microporous organic polymers (Am-MOPs) with high CO2 capacity can be synthesized using Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate. These polymers are studied for their potential in CO2 capture and storage, addressing environmental concerns related to greenhouse gas emissions .

Plant Hormone Research

Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, shares a structural similarity with indole derivatives that can be synthesized from Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate. Research in this area can lead to advancements in agricultural sciences and plant biology .

properties

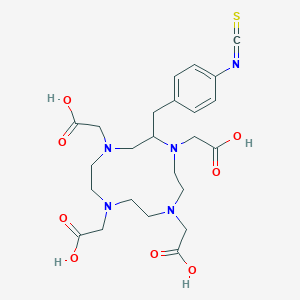

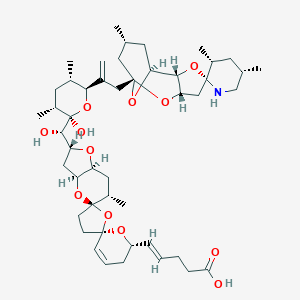

IUPAC Name |

ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDLQLJDBGDIFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=C(O1)C=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358419 |

Source

|

| Record name | Ethyl (5-chloro-1,3-benzoxazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate | |

CAS RN |

138420-09-4 |

Source

|

| Record name | Ethyl (5-chloro-1,3-benzoxazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine](/img/structure/B164316.png)

![3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI)](/img/structure/B164329.png)